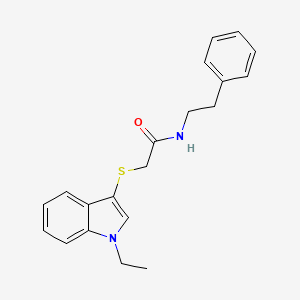
1-(2-Allylphenoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Allylphenoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H32Cl2N2O2 and its molecular weight is 439.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Disposition in Human Studies
1-(2-Allylphenoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride, as part of the broader class of compounds it belongs to, has been studied for its metabolism and disposition within the human body. For instance, studies on similar boron-containing antibiotics, which inhibit bacterial leucyl tRNA synthetase, reveal insights into how such compounds are metabolized and eliminated. One study involving a novel boron-containing antibiotic demonstrated extensive metabolism and elimination through urine, with pharmacokinetic analysis indicating moderate association with blood cellular components and high tissue distribution. The parent compound exhibited a much shorter half-life compared to total radioactivity in plasma, highlighting the compound's metabolic pathways and potential implications for therapeutic use against Gram-negative infections (Bowers et al., 2013).
Exposure to Environmental Phenols
Research on environmental phenols, including studies on their presence in pregnant women, showcases the ubiquity of such compounds in consumer products and the potential for human exposure. Although not directly related to this compound, these studies underline the importance of understanding exposure pathways and health implications of phenolic compounds widely used in pharmaceuticals and other products (Mortensen et al., 2014).
Insights from Toxicology and Environmental Health
Toxicological studies on compounds like this compound provide critical insights into the potential health impacts of chemical exposures. Investigations into persistent organic pollutants, for instance, reveal the intricate balance between the benefits and risks associated with the use of such chemicals, emphasizing the need for ongoing monitoring and evaluation of health outcomes associated with exposure to complex chemical mixtures (Shaw et al., 2013).
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2.2ClH/c1-2-8-21-11-6-7-12-23(21)27-19-22(26)18-25-15-13-24(14-16-25)17-20-9-4-3-5-10-20;;/h2-7,9-12,22,26H,1,8,13-19H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIRYYPKLBWWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-dichloro-3-[(4-methoxybenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2960492.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2960495.png)
![2-Chloro-N-[(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]acetamide](/img/structure/B2960496.png)



![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2960503.png)
![[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine](/img/structure/B2960504.png)
![(1R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2960507.png)
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2960508.png)

![Methyl 2-[(3-chloro-4-propan-2-ylbenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2960511.png)

